N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazides and is characterized by the presence of benzyloxy and benzylidene groups attached to a dihydroxybenzohydrazide core. Its molecular formula is C21H18N2O3, and it has a molecular weight of 346.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide typically involves a Schiff base reaction. This reaction is carried out by condensing 4-(benzyloxy)benzaldehyde with 2,4-dihydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is usually performed under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Benzyloxy)benzylidene)dodecanohydrazide: Similar structure but with a longer alkyl chain.
(E)-2-((4-(Benzyloxy)benzylidene)amino)phenol: Contains an amino group instead of a hydrazide group.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is unique due to its combination of benzyloxy and benzylidene groups with dihydroxybenzohydrazide, which imparts specific chemical reactivity and potential biological activity .
Properties
CAS No. |
478534-21-3 |
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Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O4/c24-17-8-11-19(20(25)12-17)21(26)23-22-13-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13,24-25H,14H2,(H,23,26)/b22-13+ |
InChI Key |
VHAIIZKEJFMUKF-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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